molecular formula C18H14FN5O2 B10869271 6-fluoro-4-hydroxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]quinoline-3-carboxamide

6-fluoro-4-hydroxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]quinoline-3-carboxamide

Cat. No.: B10869271
M. Wt: 351.3 g/mol
InChI Key: KPQWCXINZUFMCA-UHFFFAOYSA-N
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Description

6-fluoro-4-hydroxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]quinoline-3-carboxamide is a complex heterocyclic compound that combines the structural features of quinoline, triazole, and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-hydroxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]quinoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-4-hydroxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]quinoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline ketones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 6-fluoro-4-hydroxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]quinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-fluoro-4-hydroxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]quinoline-3-carboxamide is unique due to its combination of quinoline, triazole, and pyridine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H14FN5O2

Molecular Weight

351.3 g/mol

IUPAC Name

6-fluoro-4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-quinoline-3-carboxamide

InChI

InChI=1S/C18H14FN5O2/c19-11-4-5-14-12(9-11)17(25)13(10-21-14)18(26)20-7-6-16-23-22-15-3-1-2-8-24(15)16/h1-5,8-10H,6-7H2,(H,20,26)(H,21,25)

InChI Key

KPQWCXINZUFMCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCNC(=O)C3=CNC4=C(C3=O)C=C(C=C4)F

Origin of Product

United States

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